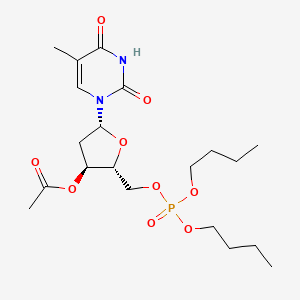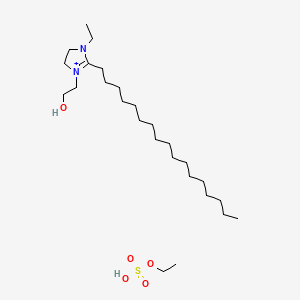
1-Ethyl-2-heptadecyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazoliumethyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 298-228-0, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Acetone Cyanohydrin with Hydrazine: Acetone cyanohydrin is reacted with hydrazine in the presence of a catalyst to form the intermediate compound.
Decomposition of the Intermediate: The intermediate compound is then decomposed under controlled conditions to yield 2,2’-Azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or other purification techniques.
化学反応の分析
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: The compound decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common in its typical applications.
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Decomposition: Typically carried out at elevated temperatures or in the presence of a catalyst.
Oxidation and Reduction: Requires specific oxidizing or reducing agents and controlled conditions.
Substitution: Involves strong nucleophiles and appropriate solvents.
Major Products Formed
The primary product of the decomposition of 2,2’-Azobis(2-methylpropionitrile) is nitrogen gas. Other reactions may yield various organic compounds depending on the specific reagents and conditions used.
科学的研究の応用
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to form polymers.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Biological Research: Utilized in studies involving free radical generation and its effects on biological systems.
Industrial Applications: Used in the production of plastics, rubbers, and other polymer-based materials.
作用機序
The primary mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to release nitrogen gas. This decomposition generates free radicals, which initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of free radicals.
類似化合物との比較
2,2’-Azobis(2-methylpropionitrile) is unique in its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions. Similar compounds include:
Benzoyl Peroxide: Another common polymerization initiator that decomposes to release free radicals.
Potassium Persulfate: Used in polymerization reactions but releases sulfate radicals instead of nitrogen gas.
Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-Azobis(2-methylpropionitrile) but with different decomposition properties.
In comparison, 2,2’-Azobis(2-methylpropionitrile) is preferred in applications where the release of nitrogen gas is advantageous, such as in the production of foamed plastics and other materials requiring gas evolution.
特性
CAS番号 |
93783-21-2 |
|---|---|
分子式 |
C26H55N2O5S+ |
分子量 |
507.8 g/mol |
IUPAC名 |
2-(3-ethyl-2-heptadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;ethyl hydrogen sulfate |
InChI |
InChI=1S/C24H49N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h27H,3-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1; |
InChIキー |
MXMQMRFRFCOVNB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
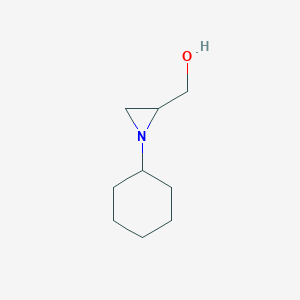
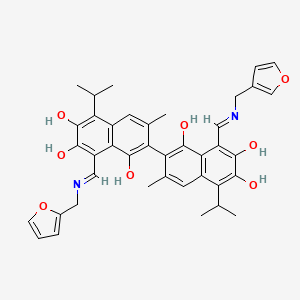
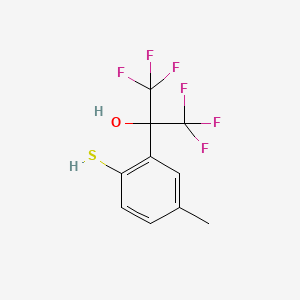
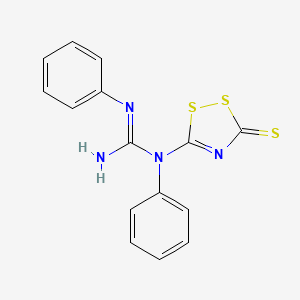
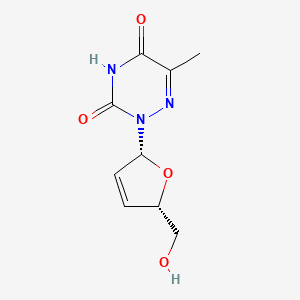
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
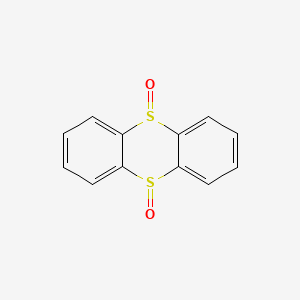
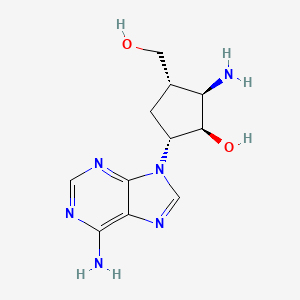

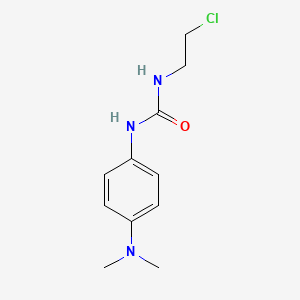
![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
